3-benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound is characterized by its unique structural features, including a benzyl group, a cyclohexyl group, and a prop-2-en-1-ylsulfanyl group attached to the quinazolinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a Grignard reaction using cyclohexylmagnesium bromide.
Attachment of the Prop-2-en-1-ylsulfanyl Group: This group can be introduced through a nucleophilic substitution reaction using prop-2-en-1-ylsulfanyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may interfere with cell signaling pathways, leading to apoptosis (programmed cell death) or inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one
- 3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one
Uniqueness
The uniqueness of 3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one lies in its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Eigenschaften
Molekularformel |
C29H32N2OS |
---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
3-benzyl-5-cyclohexyl-5-methyl-2-prop-2-enylsulfanyl-6H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C29H32N2OS/c1-3-18-33-28-30-26-24-17-11-10-14-22(24)19-29(2,23-15-8-5-9-16-23)25(26)27(32)31(28)20-21-12-6-4-7-13-21/h3-4,6-7,10-14,17,23H,1,5,8-9,15-16,18-20H2,2H3 |
InChI-Schlüssel |
DHKHUOLIHHJKOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)SCC=C)CC4=CC=CC=C4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.